molecular formula C14H17F3O4 B11083726 Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]propanoate

Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]propanoate

Cat. No.: B11083726
M. Wt: 306.28 g/mol
InChI Key: KLUDYEDVPCSAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-5-isopropyl-2-methylphenyl)propanoate is a complex organic compound characterized by the presence of trifluoromethyl and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-5-isopropyl-2-methylphenyl)propanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-5-isopropyl-2-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-5-isopropyl-2-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the ester group results in the formation of alcohols.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-5-isopropyl-2-methylphenyl)propanoate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-5-isopropyl-2-methylphenyl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxy groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate
  • 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
  • Methyl 3,3,3-trifluoro-2-oxopropanoate

Uniqueness

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-5-isopropyl-2-methylphenyl)propanoate is unique due to the presence of both trifluoromethyl and hydroxy groups, which impart distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H17F3O4

Molecular Weight

306.28 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)propanoate

InChI

InChI=1S/C14H17F3O4/c1-7(2)9-6-10(8(3)5-11(9)18)13(20,12(19)21-4)14(15,16)17/h5-7,18,20H,1-4H3

InChI Key

KLUDYEDVPCSAFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C(=O)OC)(C(F)(F)F)O)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.